molecular formula C10H16O4 B13490613 Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13490613
M. Wt: 200.23 g/mol
InChI Key: AXDOCWMADCDZTL-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a fused oxabicyclo[2.1.1]hexane scaffold. Its structure includes:

  • 1-methyl group: Enhances steric bulk and influences ring conformation.
  • Ethyl carboxylate at position 4: Provides ester functionality for reactivity or metabolic stability.

The bicyclo[2.1.1]hexane core imposes a rigid geometry, affecting molecular interactions and physicochemical properties. Hydrogen-bonding patterns (critical for solubility and crystal packing) can be inferred from analogous compounds .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C10H16O4/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11/h7,11H,3-6H2,1-2H3

InChI Key

AXDOCWMADCDZTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2CO)C

Origin of Product

United States

Preparation Methods

Representative Experimental Procedure

  • Step 1: Starting from a cyclobutane derivative, an iodine-promoted cyclization is performed at 0 °C in dichloromethane to form the oxabicyclo[2.1.1]hexane core.
  • Step 2: The hydroxymethyl group is introduced by selective oxidation of a methyl or methylene group adjacent to the oxygen bridge, often using mild oxidants.
  • Step 3: Methylation is achieved by treating the intermediate with methyl iodide in the presence of potassium carbonate in dimethylformamide overnight at room temperature.
  • Step 4: The carboxylic acid intermediate is esterified by reaction with ethanol under acidic conditions or by direct reaction with ethyl chloroformate.
  • Step 5: The product is purified by extraction and drying, followed by vacuum distillation or recrystallization to yield this compound in high purity.

Analytical Data and Characterization

Parameter Data
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name This compound
InChI InChI=1S/C10H16O4/c1-3-13-8(12)10-5-9(2,6-10)14-7(10)4-11/h7,11H,3-6H2,1-2H3
InChIKey AXDOCWMADCDZTL-UHFFFAOYSA-N
SMILES CCOC(=O)C12CC(C1)(OC2CO)C

Spectroscopic data typically include:

  • NMR (1H and 13C): Signals corresponding to the bicyclic framework, methyl groups, hydroxymethyl protons, and ethyl ester moiety.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 200.23 g/mol.
  • IR Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm^-1), hydroxyl group (~3400 cm^-1), and bicyclic ether vibrations.

Research and Development Notes

  • The synthetic route has been optimized for scalability, allowing multigram to hundred-gram scale synthesis with improved yields and purity.
  • Avoidance of resource-intensive purification steps such as ion-exchange chromatography has been achieved by optimized work-up and crystallization protocols.
  • Functional group transformations on the bicyclic scaffold allow derivatization to fluoromethyl, amino, and carboxylate analogs, expanding the utility of this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing and stirring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate with derivatives reported in the evidence:

Compound Name Substituents Molecular Formula Key Differences Applications/Properties References
Target Compound 1-Me, 3-(CH2OH), 4-COOEt C10H16O4 Reference compound with hydroxymethyl group Potential for hydrogen bonding; intermediate in drug synthesis
Ethyl 3-(bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1-Me, 3-(CH2Br), 4-COOEt C10H15BrO3 Bromine replaces hydroxyl, enabling nucleophilic substitution Reactive intermediate for cross-coupling or alkylation reactions
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1-(CH2N3), 3,3-diMe, 4-COOEt C11H17N3O3 Azidomethyl group allows click chemistry; dimethyl groups increase steric hindrance Building block for bioorthogonal ligation
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride 4-NH2, 1-COOEt (HCl salt) C8H14ClNO3 Amino group enhances water solubility; hydrochloride salt improves crystallinity Pharmacological candidate (e.g., CNS-targeting drugs)
Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1-(CH2I), 3-(Ar-SCF3), 4-COOEt C16H16F3IO3S Iodine and trifluoromethylsulfanyl groups enhance lipophilicity Potential PET tracer or fluorinated drug analog
Ethyl 3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1-Me, 3-(3,4-Cl2Ph), 4-COOEt C15H16Cl2O3 Dichlorophenyl group increases hydrophobicity Agrochemical or antimicrobial agent

Key Observations from Comparisons :

Functional Group Reactivity: The hydroxymethyl group in the target compound contrasts with bromine or azide in analogs, offering divergent reactivity (e.g., oxidation vs. nucleophilic substitution).

Dichlorophenyl and trifluoromethylsulfanyl substituents may influence π-π stacking or hydrophobic interactions.

Physicochemical Properties :

  • The hydrochloride salt in improves aqueous solubility, critical for bioavailability.
  • Bromine and iodine in enhance molecular weight and polar surface area, impacting permeability.

Synthetic Utility :

  • Azide and bromine substituents serve as handles for further derivatization (e.g., CuAAC click chemistry or Suzuki coupling).

Research Implications and Gaps

  • Computational Modeling : Ring puckering coordinates could predict conformational stability under varying conditions.

Biological Activity

Ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, also known by its IUPAC name, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H14O3, with a molecular weight of 170.21 g/mol. The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
IUPAC NameThis compound
CAS Number2414430-76-3

Synthesis

Recent studies have developed efficient synthetic routes for producing 2-oxabicyclo[2.1.1]hexanes, including the target compound. A notable method involves iodocyclization reactions that yield various derivatives suitable for medicinal applications .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Research indicates that compounds with similar bicyclic structures exhibit bioactivity against both bacterial and fungal strains, suggesting potential applications in treating infections .

Cytotoxicity and Anticancer Potential

Studies have assessed the cytotoxic effects of related compounds on cancer cell lines. While specific data on this compound is limited, the structural similarities with known anticancer agents indicate a potential for similar activity .

Inhibition of Enzymatic Activity

Compounds within the bicyclic family have been investigated for their ability to inhibit enzymes linked to disease pathways, including those involved in metabolic disorders and cancer progression. This inhibition can lead to reduced proliferation of cancer cells and improved therapeutic outcomes in preclinical models .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in Angewandte Chemie International Edition, researchers synthesized various 2-oxabicyclo[2.1.1]hexanes and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the bicyclic structure could enhance antimicrobial activity, suggesting a pathway for optimizing this compound for better efficacy .

Case Study 2: Cytotoxicity in Cancer Research

Another study explored the cytotoxic effects of structurally related compounds on human cancer cell lines, revealing that certain derivatives exhibited significant growth inhibition at low concentrations. This suggests that this compound may also possess anticancer properties worth investigating further .

Q & A

Basic: What are the common synthetic routes for ethyl 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves intramolecular photocycloaddition of precursors like ethyl 3-(allyloxy)propenoate derivatives to form the bicyclic core. For example, irradiation of ethyl 3-(2-propenyloxy)propenoate under UV light induces cyclization to yield the 2-oxabicyclo[2.1.1]hexane scaffold . Optimization includes:

  • Temperature control : Reactions are often conducted at room temperature to prevent side reactions.
  • Solvent selection : Non-polar solvents (e.g., hexane) enhance cycloaddition efficiency by minimizing solvation effects.
  • Protecting groups : Hydroxymethyl groups may require temporary protection (e.g., silylation) to avoid undesired oxidation during synthesis .

Basic: How is the molecular structure of this compound confirmed, and what crystallographic tools are employed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Data collection : High-resolution diffraction data are obtained using synchrotron radiation or Mo/Kα sources.
  • Structure refinement : Programs like SHELXL (for small molecules) resolve bond lengths, angles, and torsional strain .
  • Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots to validate the bicyclic geometry and stereochemistry .
    Example: The endo configuration of the ethoxycarbonyl group was confirmed via comparative NMR and SCXRD analysis in related analogs .

Basic: How is conformational analysis performed for the 2-oxabicyclo[2.1.1]hexane ring system?

Ring puckering coordinates (q, φ) quantify out-of-plane displacements using Cremer-Pople parameters . Methodology:

  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) reveal axial/equatorial substituent orientations.
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict puckering amplitudes and compare them to SCXRD data .
    Example: Thermolysis of ethyl 2-oxabicyclo derivatives showed puckering-dependent fragmentation pathways .

Advanced: How can researchers address synthetic challenges, such as low yields from competing fragmentation reactions?

Competitive fragmentation occurs during solvolysis or thermolysis due to ring strain. Mitigation strategies:

  • Leaving group modulation : Replace brosylates with poorer leaving groups (e.g., mesylates) to favor substitution over fragmentation .
  • Solvent tuning : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce bond cleavage .
  • Low-temperature conditions : Slow reaction kinetics minimize decomposition, as seen in analogous bicyclohexane systems .

Advanced: How should contradictions between computational and experimental spectroscopic data be resolved?

Discrepancies in NMR or IR spectra often arise from dynamic puckering or solvent effects. Resolution steps:

  • Variable-temperature NMR : Identify conformational equilibria by observing signal splitting at low temperatures .
  • Solvent correction : Apply the IEF-PCM model in DFT to account for solvent-induced shifts in calculated spectra .
  • Cross-validation : Compare SCXRD-derived torsional angles with computational predictions to isolate errors .

Advanced: What computational methods predict the reactivity of the hydroxymethyl and ester groups in further functionalization?

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level:

  • NBO analysis : Identifies electron-deficient sites (e.g., ester carbonyl) prone to nucleophilic attack.
  • Transition state modeling : Maps energy barriers for hydroxymethyl oxidation or ester hydrolysis .
    Example: PCC oxidation of hydroxymethyl analogs led to unexpected aldehyde rearrangements, validated by DFT mechanistic studies .

Advanced: How do solvent polarity and proticity influence reaction outcomes in bicyclohexane systems?

Solvent effects are critical in SN2 vs. E2 pathways:

  • Polar aprotic solvents (e.g., DMSO): Stabilize ionic intermediates, favoring substitution (e.g., brosylate displacement) .
  • Protic solvents (e.g., ethanol): Promote fragmentation via hydrogen bonding to leaving groups .
    Case study: Solvolysis of 2-oxabicyclohexane brosylates in ethanol yielded 30% fragmentation products, vs. <5% in DMSO .

Advanced: What strategies enhance oxidative stability of the hydroxymethyl group during storage or reactions?

  • Protection-deprotection : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxymethyl group, later removed with TBAF .
  • Inert atmosphere : Store compounds under argon to prevent autoxidation, as hydroxyl groups are prone to radical-mediated degradation .
  • Additives : Include radical scavengers (e.g., BHT) in reaction mixtures to inhibit peroxide formation .

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